![molecular formula C18H13F2N3OS B2509040 N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 872688-42-1](/img/structure/B2509040.png)
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide" is a derivative of sulfanilamide, which is a molecule known for its antimicrobial properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfanylacetamide groups have been synthesized and characterized, indicating a potential for biological activity, including antiviral properties against targets like SARS-CoV-2 protease .
Synthesis Analysis
The synthesis of related sulfanilamide derivatives involves multiple steps, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl
Scientific Research Applications
Vibrational Spectroscopic Signatures and Molecular Interactions
- N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with antiviral properties, has been extensively characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study involved density functional theory calculations and explored molecular aspects like geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The vibrational spectral analysis and Hirshfeld surface analysis provided insights into the molecule's stability and intermolecular interactions, which are crucial for understanding its pharmacokinetic properties and inhibition activity against viruses (Mary et al., 2022).
Inhibition of Glutaminase and Anticancer Evaluation
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. The structure-activity relationship studies aimed to improve the drug-like properties of these compounds (Shukla et al., 2012).
Anticancer Activity of Arylsulfonyl Derivatives
- A series of 4-arylsulfonyl-1,3-oxazoles, structurally related to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and evaluated for their anticancer activities against a variety of cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of such molecules in cancer therapy (Zyabrev et al., 2022).
Antibacterial, Antifungal, and Anthelmintic Screening
- Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, another molecule structurally akin to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. The study not only provided insights into the biological activities of these compounds but also explored their potential in latent fingerprint analysis for forensic applications (Khan et al., 2019).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-6-7-16(14(20)10-13)21-17(24)11-25-18-9-8-15(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOJQWZMTWZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.